molecular formula C8H8FNO2 B12309613 Methyl 6-fluoro-4-methylpyridine-3-carboxylate

Methyl 6-fluoro-4-methylpyridine-3-carboxylate

Cat. No.: B12309613
M. Wt: 169.15 g/mol
InChI Key: ZAXVCGWNLQTDRU-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-methylpyridine-3-carboxylate is an organic compound with the molecular formula C8H8FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and methyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-4-methylpyridine-3-carboxylate typically involves the fluorination of methyl 4-methylpyridine-3-carboxylate. One common method is the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 6-fluoro-4-methylpyridine-3-carboxylate is used in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-4-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The methyl group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoro-4-methylpyridine-3-carboxylate’s unique combination of fluorine and methyl groups provides distinct reactivity and stability, making it a versatile compound for various applications. Its ability to participate in diverse chemical reactions and its potential in biological studies highlight its importance in scientific research.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

methyl 6-fluoro-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H8FNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3

InChI Key

ZAXVCGWNLQTDRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)F

Origin of Product

United States

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